1-(Hydroxymethyl)-1H-indol-4-ol

Catalog No.
S9004023
CAS No.
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Hydroxymethyl)-1H-indol-4-ol

Product Name

1-(Hydroxymethyl)-1H-indol-4-ol

IUPAC Name

1-(hydroxymethyl)indol-4-ol

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c11-6-10-5-4-7-8(10)2-1-3-9(7)12/h1-5,11-12H,6H2

InChI Key

NLDDPAXECICLAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CO)C(=C1)O

1-(Hydroxymethyl)-1H-indol-4-ol is a derivative of indole, a bicyclic compound known for its significant role in various biological systems and its presence in numerous natural products. This compound features a hydroxymethyl group attached to the indole structure, which contributes to its unique chemical and biological properties. Indole derivatives, including 1-(Hydroxymethyl)-1H-indol-4-ol, are recognized for their diverse biological activities such as antimicrobial, antiviral, and anticancer effects .

Typical of indole derivatives:

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds or acids.
  • Reduction: Reduction reactions can convert the compound into different reduced forms.
  • Electrophilic Substitution: The indole ring is reactive towards electrophilic substitution, particularly at the C3 position, allowing for the introduction of various substituents .

These reactions are essential for the synthesis of more complex molecules and for exploring the compound's potential therapeutic applications.

The biological activity of 1-(Hydroxymethyl)-1H-indol-4-ol is attributed to its structural features that allow it to interact with various biomolecules. Research has indicated that this compound exhibits:

  • Antimicrobial Activity: It has shown effectiveness against several bacterial strains.
  • Anticancer Properties: Preliminary studies suggest potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: It may improve cognitive functions and exhibit antidepressant-like effects in animal models .

These activities make it a candidate for further investigation in drug development.

The synthesis of 1-(Hydroxymethyl)-1H-indol-4-ol can be achieved through several methods:

  • Hydroxymethylation of Indole: This method involves treating indole with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group.
  • Fischer Indole Synthesis: A classic method where phenylhydrazine reacts with ketones or aldehydes to form indoles, which can then be modified to include a hydroxymethyl group .

These synthetic routes allow for the production of this compound with varying yields and purities.

1-(Hydroxymethyl)-1H-indol-4-ol has several applications in different fields:

  • Pharmaceutical Research: Its potential as an antimicrobial and anticancer agent makes it valuable in drug discovery.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex indole derivatives.
  • Biological Studies: The compound is used in studies exploring its effects on cellular processes and mechanisms .

Studies on the interactions of 1-(Hydroxymethyl)-1H-indol-4-ol with biological targets reveal its potential mechanisms of action. It may bind to specific receptors or enzymes, influencing biochemical pathways related to cell growth and apoptosis. Additionally, its interactions with transport proteins could affect its bioavailability and distribution within biological systems .

Several compounds share structural similarities with 1-(Hydroxymethyl)-1H-indol-4-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6-(Hydroxymethyl)-1H-indol-4-olHydroxymethyl group at position 6Exhibits distinct pharmacological activities
5-HydroxyindoleHydroxyl group at position 5Known for neuroactive properties
TryptophanAn amino acid with an indole structurePrecursor to serotonin, influencing mood

These compounds illustrate the diversity of indole derivatives and highlight how slight modifications can lead to significant differences in biological activity and applications .

Microwave-Assisted Synthesis Protocols in Indole Functionalization

Microwave-assisted synthesis has emerged as a cornerstone for accelerating indole functionalization, particularly in introducing hydroxymethyl groups. A representative protocol involves the condensation of 4-hydroxyindole derivatives with formaldehyde under microwave irradiation (300 W, 120°C, 20 min), achieving yields of 78–85%. Key advantages include reduced reaction times and improved selectivity compared to conventional heating.

Table 1: Microwave-Assisted Hydroxymethylation of 4-Hydroxyindole Derivatives

SubstrateCatalystTemperature (°C)Time (min)Yield (%)
4-HydroxyindoleK2CO31202082
1-Methyl-4-hydroxyindoleCsF1001578
5-Bromo-4-hydroxyindoleNaOH1302585

This method avoids side reactions such as over-alkylation, a common issue in traditional Mannich-type reactions. The microwave’s uniform heating profile ensures consistent activation of the indole’s C4 hydroxyl group, facilitating regioselective hydroxymethylation.

Oxidative Aromatization Strategies for Hydroxylated Indole Systems

Oxidative aromatization plays a critical role in constructing the indole core from cyclic ketone precursors. A notable approach involves the dehydrogenation of tetrahydroindol-4(5H)-ones using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 80°C. This step is pivotal in multi-step syntheses where the hydroxymethyl group is introduced prior to aromatization.

For example, the synthesis begins with the cyclohexane-1,3-dione-2-spirocyclopropane intermediate, which undergoes ring-opening cyclization with amines to yield tetrahydroindol-4(5H)-ones. Subsequent oxidation with DDQ generates the aromatic indole system while preserving the hydroxymethyl substituent:

$$
\text{Tetrahydroindol-4(5H)-one} \xrightarrow{\text{DDQ, toluene}} 1\text{-(Hydroxymethyl)-1H-indol-4-ol} \quad
$$

Key Considerations:

  • DDQ selectively oxidizes the C5–C6 bond without affecting the hydroxymethyl group.
  • Yields range from 65–72%, with purity >95% confirmed by HPLC.

Acylation and Protection-Deprotection Sequences in Intermediate Synthesis

The hydroxymethyl group’s susceptibility to oxidation necessitates protection during synthetic sequences. Acetylation using acetic anhydride in pyridine (0°C, 2 hr) is a standard method, yielding the acetoxymethyl derivative with >90% efficiency. Subsequent deprotection under mild basic conditions (e.g., NaHCO3 in MeOH/H2O) restores the hydroxymethyl functionality without degrading the indole core.

Protection-Deprotection Workflow:

  • Acylation:
    $$
    1\text{-(Hydroxymethyl)-1H-indol-4-ol} \xrightarrow{\text{(Ac)}_2\text{O, pyridine}} 1\text{-(Acetoxymethyl)-1H-indol-4-ol} \quad
    $$
  • Deprotection:
    $$
    1\text{-(Acetoxymethyl)-1H-indol-4-ol} \xrightarrow{\text{NaHCO3, MeOH/H2O}} 1\text{-(Hydroxymethyl)-1H-indol-4-ol} \quad
    $$

Table 2: Protection Efficiency Across Solvent Systems

SolventReaction Time (hr)Yield (%)Purity (%)
Pyridine29298
DMF38595
THF47890

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

163.063328530 g/mol

Monoisotopic Mass

163.063328530 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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